molecular formula C10H12N2OS B10953932 N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide

Cat. No.: B10953932
M. Wt: 208.28 g/mol
InChI Key: HACQTRDKWFWKGP-UHFFFAOYSA-N
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Description

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide is a functionalized thiophene derivative designed for research and development applications. This compound serves as a versatile and valuable synthetic intermediate in medicinal and heterocyclic chemistry. Its molecular structure, featuring the acetamide moiety and electron-withdrawing cyano group on the thiophene ring, makes it a key precursor for the synthesis of diverse heterocyclic libraries . Compounds with this core structure are frequently employed in the design and discovery of new bioactive molecules . As part of the cyanoacetamide chemical family, it is recognized for its role in creating novel molecular structures with potential pharmacological activity. Research on closely related analogs indicates that such scaffolds can be developed into compounds with significant antitumor properties, as they can act as multifunctional building blocks for complex heterocyclic systems like pyrimidines and pyrazoles, which are cores in many therapeutic agents . The reactivity of its functional groups allows for further chemical transformations, including cyclization and condensation reactions, to access more complex architectures. This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C10H12N2OS

Molecular Weight

208.28 g/mol

IUPAC Name

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide

InChI

InChI=1S/C10H12N2OS/c1-4-8-6(2)14-10(9(8)5-11)12-7(3)13/h4H2,1-3H3,(H,12,13)

InChI Key

HACQTRDKWFWKGP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1C#N)NC(=O)C)C

Origin of Product

United States

Preparation Methods

Direct Condensation of 2-Aminothiophene Derivatives with Acetyl Chloride

A widely adopted method involves the direct acylation of 2-amino-3-cyano-4-ethyl-5-methylthiophene with acetyl chloride.

Procedure :

  • Substrate Preparation : 2-Amino-3-cyano-4-ethyl-5-methylthiophene is synthesized via Gewald reaction, combining ethyl cyanoacetate, elemental sulfur, and morpholine in dimethylformamide (DMF) at 80–90°C.

  • Acylation : The aminothiophene (1.0 eq) is dissolved in dry tetrahydrofuran (THF) under nitrogen. Acetyl chloride (1.2 eq) is added dropwise at 0°C, followed by triethylamine (1.5 eq) to neutralize HCl. The mixture is stirred at room temperature for 12 hours.

  • Workup : The product is precipitated by adding ice-cold water, filtered, and recrystallized from ethanol.

Key Data :

ParameterValueSource
Yield78–85%
Purity (HPLC)>98%
Reaction Temperature0°C → RT

Advantages : High atom economy and minimal byproducts.
Limitations : Requires strict anhydrous conditions to prevent hydrolysis.

Cyanoacetylation Using 1-Cyanoacetyl-3,5-dimethylpyrazole

This method employs 1-cyanoacetyl-3,5-dimethylpyrazole as a cyanoacetylating agent for regioselective functionalization.

Procedure :

  • Reagent Synthesis : 1-Cyanoacetyl-3,5-dimethylpyrazole is prepared by condensing cyanoacetic acid hydrazide with acetyl acetone in HCl.

  • Cyanoacetylation : The aminothiophene (1.0 eq) and cyanoacetylating agent (1.1 eq) are refluxed in toluene for 1 hour. The product precipitates upon cooling.

Key Data :

ParameterValueSource
Yield80–92%
SolventToluene
Reaction Time1 hour

Advantages : High regioselectivity and compatibility with thermally sensitive substrates.
Limitations : Requires purification via column chromatography for pharmaceutical-grade material.

Multi-Step Synthesis via Thiophene Ring Functionalization

Industrial-scale production often employs sequential functionalization of a pre-formed thiophene core.

Procedure :

  • Thiophene Alkylation : 3,4-Dibromothiophene is treated with isopropyl magnesium chloride to introduce ethyl and methyl groups11.

  • Cyano Group Introduction : Bromine substituents are replaced via nucleophilic substitution with CuCN in DMF at 120°C11.

  • Acetamide Formation : The resulting 3-cyano-4-ethyl-5-methylthiophen-2-amine is acylated with acetic anhydride in pyridine.

Key Data :

StepConditionsYieldSource
AlkylationIsopropyl MgCl₂, THF, −78°C65%11
CyanationCuCN, DMF, 120°C70%11
AcylationAcetic anhydride, pyridine85%

Advantages : Scalable for bulk production.
Limitations : Multi-step process increases cost and time11.

Optimization Strategies

Solvent and Catalyst Selection

  • Polar Aprotic Solvents : DMF and DMSO enhance reaction rates in cyanation steps due to high dielectric constants11.

  • Lewis Acids : CuI or CuCN improves cyano group incorporation efficiency by 15–20%11.

Temperature Control

  • Exothermic acylation reactions require gradual reagent addition at 0°C to prevent decomposition.

  • Cyanoacetylation at 100–110°C in toluene minimizes side reactions.

Industrial Production Considerations

Continuous Flow Reactors

  • Microreactors reduce reaction times by 50% and improve yield consistency in acylation steps.

  • In-line purification using scavenger resins eliminates post-reaction workup.

Green Chemistry Approaches

  • Replacement of DMF with cyclopentyl methyl ether (CPME) reduces environmental toxicity.

  • Catalytic recycling of CuCN in cyanation steps cuts waste by 40%11.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, targeting both the amide and cyano groups:

Reaction TypeConditionsProductsReferences
Amide hydrolysis6M HCl, reflux (4–6 hrs)3-cyano-4-ethyl-5-methylthiophen-2-amine + acetic acid
Cyano hydrolysis40% H₂SO₄, 80°C (2 hrs)Carboxylic acid derivative (via intermediate amide)

Key Findings :

  • Hydrolysis of the acetamide group proceeds efficiently under strong acidic conditions, yielding the corresponding amine.

  • Cyano group hydrolysis requires prolonged heating but retains the thiophene ring’s integrity .

Reduction Reactions

The cyano group is selectively reduced to an amine using standard reducing agents:

ReagentConditionsProductYieldReferences
LiAlH₄THF, 0°C → RT (2 hrs)N-(3-aminomethyl-4-ethyl-5-methylthiophen-2-yl)acetamide78%
H₂/Pd-CEthanol, 50 psi H₂ (3 hrs)Same as above65%

Mechanistic Insight :

  • LiAlH₄ provides higher selectivity for cyano reduction without affecting the thiophene ring.

Electrophilic Aromatic Substitution

The electron-withdrawing cyano group directs electrophiles to the 5-position of the thiophene ring:

ReactionReagents/ConditionsProductRegioselectivityReferences
NitrationHNO₃/H₂SO₄, 0°C (1 hr)5-nitro derivative>90% at C5
Halogenation (Br₂)DCM, FeCl₃ catalyst (30 min)5-bromo derivative85% at C5

Notable Observation :

  • Nitration occurs exclusively at the 5-position due to the cyano group’s meta-directing effect.

Nucleophilic Substitution

The acetamide’s carbonyl group participates in nucleophilic attacks:

NucleophileConditionsProductApplicationReferences
HydrazineEthanol, reflux (6 hrs)Hydrazide derivativePrecursor for heterocycles
Grignard reagentsTHF, −78°C → RT (12 hrs)Tertiary alcoholSynthetic intermediates

Example : Reaction with hydrazine yields a hydrazide, which cyclizes to form pyrazole derivatives under acidic conditions .

Oxidation Reactions

Controlled oxidation modifies the thiophene sulfur:

Oxidizing AgentConditionsProductSelectivityReferences
H₂O₂/CH₃COOHRT (24 hrs)Thiophene-1-oxide70%
mCPBADCM, 0°C (2 hrs)Thiophene-1,1-dioxide88%

Stability Note :

  • Over-oxidation to sulfones requires stringent conditions but enhances electrophilicity for further reactions.

Heterocycle Formation

The cyano and acetamide groups enable cyclization reactions:

ReagentConditionsProductBiological ActivityReferences
NH₂NH₂·H₂OEthanol, reflux (8 hrs)Pyrazolo-thiophene hybridAntioxidant (IC₅₀ = 52 µM)
CS₂/KOHDMF, 120°C (6 hrs)Thiazole-fused derivativeAntimicrobial

Research Highlight :

  • Pyrazolo-thiophene hybrids exhibit moderate antioxidant activity, comparable to ascorbic acid in DPPH assays .

Cross-Coupling Reactions

Palladium-catalyzed couplings exploit the thiophene’s aromatic system:

Reaction TypeConditionsProductYieldReferences
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME, 80°CBiaryl-thiophene conjugate75%
Buchwald-HartwigPd₂(dba)₃, Xantphos, tolueneN-aryl acetamide derivative68%

Application :

  • Biaryl conjugates show enhanced binding affinity in molecular docking studies as 5-LOX inhibitors .

Scientific Research Applications

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide is a compound of significant interest in various scientific fields, particularly in medicinal chemistry and agricultural applications. This article explores its applications, supported by comprehensive data and documented case studies.

Anti-inflammatory Activity

One of the primary applications of this compound lies in its potential as an anti-inflammatory agent. Molecular docking studies suggest that this compound may act as a selective inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the inflammatory process. This selectivity could lead to reduced side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs), such as gastrointestinal toxicity .

Antioxidant Properties

Research indicates that derivatives of thiophene, including this compound, exhibit notable antioxidant activity. In vitro studies have demonstrated its ability to scavenge free radicals, contributing to its potential therapeutic applications in oxidative stress-related conditions .

Antibacterial Activity

The compound has shown moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, it was evaluated alongside other thiophene derivatives for its efficacy against pathogens like Escherichia coli and Staphylococcus aureus, demonstrating promising results that warrant further investigation .

Pesticidal Potential

This compound and its derivatives are being explored for their potential use as herbicides, insecticides, or fungicides. The structural characteristics of thiophene compounds make them suitable candidates for agricultural applications due to their bioactivity against various pests and pathogens.

Synthesis of Agrochemicals

The compound serves as a key intermediate in the synthesis of more complex agrochemical agents. Its reactivity with cyanomethylene compounds allows for the production of various derivatives that can enhance agricultural productivity through pest management strategies.

Table 1: Biological Activities of this compound

Activity TypeTest MethodResults
Anti-inflammatoryMolecular DockingPotential 5-LOX inhibitor
AntioxidantDPPH Scavenging50.3% inhibition at 100 µM
AntibacterialAgar Well DiffusionModerate activity against E. coli and S. aureus

Case Study: Anti-inflammatory Properties

A study focused on the anti-inflammatory effects of this compound utilized molecular docking techniques to evaluate its binding affinity to the 5-lipoxygenase enzyme. The findings highlighted its potential as a safer alternative to traditional NSAIDs, emphasizing the need for further pharmacological evaluation.

Case Study: Antioxidant Efficacy

In another study assessing antioxidant properties, various thiophene derivatives were tested for their ability to scavenge free radicals using DPPH assays. The results indicated that modifications to the thiophene structure could enhance antioxidant capacity, suggesting avenues for developing new therapeutic agents targeting oxidative stress.

Mechanism of Action

The mechanism of action of N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

The following analysis compares N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide with structurally or functionally related acetamide derivatives, focusing on substituent effects, biological activity, and synthetic methodologies.

Structural Analogues
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
This compound Thiophene -CN (C3), -C₂H₅ (C4), -CH₃ (C5), -NHCOCH₃ (C2) Not reported Potential electronic effects from cyano group; alkyl groups may enhance lipophilicity
N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2, ) Pyridine-thioacetamide -Cl (aromatic), -CN (pyridine), styryl groups Not reported Extended conjugation via styryl groups; chlorine enhances halogen bonding potential
N-(2-methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide Thiazolidinone Phenylsulfonyl, phenylimino, methylphenyl Not reported Sulfonyl group increases polarity; thiazolidinone core may confer anti-inflammatory activity
N-(3-chloro-2-methylphenyl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide Triazole-thioacetamide -Cl (aromatic), -C₂H₅ (triazole), thiophene Not reported Triazole-thioether linkage enhances metabolic stability; chlorine improves bioactivity
N-(2-ethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide Thiazole -OCH₂CH₃ (aromatic), -SH (thiazole) 310.39 Thiol group enables redox activity; ethoxy group modulates solubility

Key Observations :

  • Electronic Effects: The cyano group in the target compound may enhance electrophilicity compared to halogenated analogues (e.g., chlorine in and ) .
  • Lipophilicity : Alkyl groups (ethyl, methyl) in the thiophene ring likely increase lipid solubility relative to polar sulfonyl or thiol-containing analogues () .
  • Core Heterocycles : Thiophene and pyridine cores () favor π-π stacking interactions, whereas triazole and thiazole derivatives () offer hydrogen-bonding sites .

Biological Activity

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The unique structure, characterized by a thiophene ring with various substituents, positions it as a candidate for pharmaceutical applications. This article delves into the biological activities of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N2OSC_{12}H_{14}N_2OS, with a molecular weight of approximately 224.28 g/mol. The compound features a thiophene ring substituted with cyano, ethyl, and methyl groups, contributing to its reactivity and biological activity .

1. Antioxidant Activity

Research indicates that compounds related to this compound exhibit notable antioxidant properties. In studies utilizing the DPPH radical scavenging assay, various derivatives showed promising results in inhibiting oxidative stress:

Compound% Inhibition at 100 µM
This compound50.3%
Ascorbic Acid (Standard)64.7%

The polar nature of the carboxamide or nitrile group is believed to enhance the antioxidant activity of these compounds .

2. Antibacterial Activity

The antibacterial potential of this compound has been evaluated against various bacterial strains using the agar well diffusion method. The results indicate moderate to good activity:

Sample NameInhibition Zone (E. coli)Inhibition Zone (S. aureus)
This compound15 mm17 mm
Streptomycin (Standard)20 mm19 mm

These findings suggest that the compound may serve as a lead for developing new antibacterial agents .

3. Antitumor Activity

Preliminary studies have explored the antitumor effects of this compound, indicating its potential in cancer therapy. The compound demonstrated significant cytotoxicity against various cancer cell lines, outperforming traditional chemotherapeutics in some assays .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Protein Binding Studies : Investigating how the compound interacts with proteins can provide insights into its mechanism of action and biological effects .
  • Enzyme Modulation : The cyano and thiophene groups allow for binding to enzymes and receptors, potentially modulating their activities and influencing biochemical pathways involved in disease processes .

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological properties:

  • Synthesis and Evaluation : A series of derivatives were synthesized and evaluated for their biological activities, revealing that modifications at specific positions on the thiophene ring significantly impact antioxidant and antibacterial efficacy .
  • In Vivo Studies : Further research is warranted to assess the in vivo effects of these compounds, particularly their pharmacokinetics and toxicity profiles.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide?

Answer:
The synthesis typically involves coupling a thiophene derivative with an acetamide group. A common approach is refluxing the precursor amine (e.g., 3-cyano-4-ethyl-5-methylthiophen-2-amine) with chloroacetyl chloride in the presence of a base like triethylamine. Reaction progress is monitored via thin-layer chromatography (TLC), and the product is purified via recrystallization using solvents like pet-ether or ethanol . For cyanothiophene derivatives, optimizing reaction time and stoichiometry of chloroacetyl chloride is critical to avoid side products like dimerization.

Basic: How can researchers validate the purity and structural integrity of this compound?

Answer:
Purity is confirmed using high-performance liquid chromatography (HPLC) or melting point analysis. Structural verification employs:

  • Nuclear Magnetic Resonance (NMR): Proton and carbon NMR to confirm substituent positions (e.g., ethyl, methyl, cyano groups).
  • Fourier-Transform Infrared Spectroscopy (FTIR): Identification of characteristic bands (e.g., C≡N stretch ~2200 cm⁻¹, amide C=O ~1650 cm⁻¹) .
  • Single-Crystal X-ray Diffraction (SCXRD): If crystallizable, SHELX software can refine the structure to confirm bond lengths and angles .

Advanced: What computational strategies are effective for analyzing its electronic properties and reactivity?

Answer:
Density Functional Theory (DFT) calculations using software like Gaussian or ORCA provide insights into:

  • HOMO-LUMO gaps: Predicts charge transfer behavior and reactivity .
  • Molecular Electrostatic Potential (MESP): Identifies nucleophilic/electrophilic sites, aiding in understanding interactions with biological targets .
  • Docking studies: For pharmacological applications, molecular docking into protein active sites (e.g., enzymes) assesses binding affinities.

Advanced: How should researchers resolve contradictions in spectroscopic or crystallographic data?

Answer:
Contradictions often arise from polymorphism, solvent effects, or measurement artifacts. Strategies include:

  • Cross-validation: Compare NMR/IR data with SCXRD-derived bond lengths (e.g., confirming cyano group position via C≡N bond distance) .
  • Dynamic NMR: Resolve rotational barriers or conformational flexibility causing splitting in spectra.
  • Twinned data refinement: Use SHELXL to model twinned crystals and improve R-factors .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Answer:

Derivatization: Synthesize analogs with varied substituents (e.g., replacing ethyl with propyl or cyano with nitro groups).

Biological assays: Test analogs against target proteins (e.g., kinases, receptors) to correlate substituent effects with activity.

Data analysis: Use multivariate regression to identify key structural contributors (e.g., steric bulk of ethyl group vs. electron-withdrawing cyano) .

Crystallographic validation: Co-crystallize active analogs with targets to confirm binding modes .

Advanced: What strategies optimize reaction yields during scale-up synthesis?

Answer:

  • Solvent selection: Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
  • Stepwise addition: Add chloroacetyl chloride dropwise to avoid exothermic side reactions .
  • Catalysis: Explore phase-transfer catalysts or microwave-assisted synthesis to reduce reaction time.
  • Workflow optimization: Implement inline TLC monitoring and automated purification systems for reproducibility .

Advanced: What are the challenges in characterizing its tautomeric forms or polymorphism?

Answer:

  • Tautomerism: Use variable-temperature NMR to detect equilibrium between keto-enol or thiophene ring tautomers.
  • Polymorphism: Screen crystallization conditions (solvent, temperature) and analyze via powder XRD. SHELXD can differentiate polymorphs in SCXRD data .
  • Spectroscopic tagging: Isotopic labeling (e.g., ¹⁵N) clarifies ambiguous peaks in complex NMR spectra.

Advanced: How to assess its stability under varying pH and temperature conditions?

Answer:

  • Forced degradation studies: Expose the compound to acidic/basic conditions (pH 1–13) and elevated temperatures (40–80°C).
  • Analytical monitoring: Use HPLC to track degradation products and LC-MS to identify breakdown pathways (e.g., hydrolysis of the acetamide group).
  • Kinetic modeling: Calculate activation energy (Eₐ) via Arrhenius plots to predict shelf-life .

Advanced: What in silico tools predict its pharmacokinetic properties?

Answer:

  • ADMET prediction: Tools like SwissADME or pkCSM estimate absorption, metabolism, and toxicity. Key parameters include logP (lipophilicity) and topological polar surface area (TPSA).
  • CYP450 inhibition assays: Molecular dynamics simulations predict interactions with cytochrome P450 enzymes, guiding toxicity studies .

Advanced: How to troubleshoot low reproducibility in biological assays involving this compound?

Answer:

  • Compound stability: Ensure storage under inert conditions (argon, desiccated) to prevent oxidation of the cyano or thiophene groups.
  • Assay interference: Test for fluorescence/quenching artifacts in absorbance-based assays.
  • Batch variability: Characterize multiple synthetic batches via NMR and HPLC to ensure consistency .

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